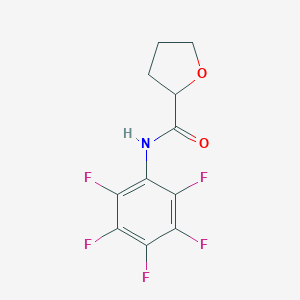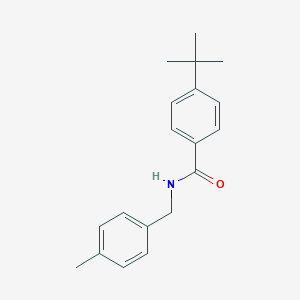![molecular formula C19H23N3O3 B449084 1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA](/img/structure/B449084.png)
1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA is a complex organic compound that features a unique combination of adamantyl and benzodioxolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA typically involves the following steps:
Formation of the Adamantyl Hydrazine Intermediate: This step involves the reaction of 1-adamantylamine with hydrazine to form the adamantyl hydrazine intermediate.
Condensation Reaction: The intermediate is then reacted with 1-(1,3-benzodioxol-5-yl)ethanone under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA exerts its effects is not well-documented. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The adamantyl group may enhance the compound’s stability and bioavailability, while the benzodioxolyl group could contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-(1-adamantyl)-2-(1-phenylethylidene)hydrazinecarboxamide: Similar structure but with a phenyl group instead of a benzodioxolyl group.
N~1~-(1-adamantyl)-2-(1-naphthylmethylidene)hydrazinecarboxamide: Contains a naphthyl group instead of a benzodioxolyl group.
Uniqueness
1-(ADAMANTAN-1-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA is unique due to the presence of both adamantyl and benzodioxolyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C19H23N3O3 |
|---|---|
Molekulargewicht |
341.4g/mol |
IUPAC-Name |
1-(1-adamantyl)-3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea |
InChI |
InChI=1S/C19H23N3O3/c23-18(21-19-7-13-3-14(8-19)5-15(4-13)9-19)22-20-10-12-1-2-16-17(6-12)25-11-24-16/h1-2,6,10,13-15H,3-5,7-9,11H2,(H2,21,22,23)/b20-10+ |
InChI-Schlüssel |
VAOGDOUJNDDIFH-KEBDBYFISA-N |
Isomerische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC5=C(C=C4)OCO5 |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC5=C(C=C4)OCO5 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(4-methylbenzylidene)-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanohydrazide](/img/structure/B449002.png)
![N'-(3-bromobenzylidene)-2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B449003.png)
![6-[(E)-[2-[[5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoylhydrazinylidene]methyl]-2,3-dimethoxybenzoic acid](/img/structure/B449004.png)
![2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B449008.png)
![2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE](/img/structure/B449010.png)


![N'-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-hydroxybenzohydrazide](/img/structure/B449015.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide](/img/structure/B449016.png)
![2-chloro-N'-[phenyl(2-pyridinyl)methylene]benzohydrazide](/img/structure/B449018.png)

![4-[2-(4-Acetylpiperazin-1-yl)ethyliminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one](/img/structure/B449024.png)
![2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B449027.png)
![4-[2-({(E)-[5-hydroxy-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]methylidene}amino)ethyl]benzenesulfonamide](/img/structure/B449028.png)
